Bisrubescensin A
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H60O13 |
|---|---|
Molecular Weight |
784.9 g/mol |
IUPAC Name |
(1S,5R,7S,11R,12R,13S,16S,19R,20S,21R)-1,20,21-trihydroxy-10,10-dimethyl-17-methylidene-5-[1-[(1S,2S,5S,6S,8R,9S,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]propan-2-yl]-2,4,6-trioxahexacyclo[9.8.1.116,19.03,12.07,12.013,19]henicosan-18-one |
InChI |
InChI=1S/C43H60O13/c1-17(15-21-20-8-9-22-38-16-53-42(51,40(22,30(20)47)31(21)48)32(49)26(38)36(3,4)13-11-24(38)44)34-54-25-12-14-37(5,6)27-33(50)43(52)41-23(39(25,27)35(55-34)56-43)10-7-19(29(41)46)18(2)28(41)45/h17,19-27,29-30,32-35,44,46-47,49-52H,2,7-16H2,1,3-6H3/t17?,19-,20-,21-,22-,23-,24-,25-,26+,27+,29+,30+,32-,33-,34+,35?,38+,39-,40+,41-,42+,43+/m0/s1 |
InChI Key |
MVPNSGQZDWOVON-PYIKJMPUSA-N |
Isomeric SMILES |
CC(C[C@H]1[C@@H]2CC[C@H]3[C@@]45CO[C@@]([C@]3([C@@H]2O)C1=O)([C@H]([C@@H]4C(CC[C@@H]5O)(C)C)O)O)[C@@H]6O[C@H]7CCC([C@@H]8[C@]79[C@@H]1CC[C@@H]2[C@H]([C@]1(C(=O)C2=C)[C@@]([C@H]8O)(OC9O6)O)O)(C)C |
Canonical SMILES |
CC(CC1C2CCC3C45COC(C3(C2O)C1=O)(C(C4C(CCC5O)(C)C)O)O)C6OC7CCC(C8C79C1CCC2C(C1(C(=O)C2=C)C(C8O)(OC9O6)O)O)(C)C |
Synonyms |
bisrubescensin A |
Origin of Product |
United States |
Isolation and Structural Elucidation of Bisrubescensin a
Discovery and Initial Characterization from Isodon rubescens
Bisrubescensin A was first isolated as an amorphous powder from the plant Isodon rubescens. acs.org This perennial herb, a member of the Lamiaceae family, is a well-known source of structurally diverse and biologically active diterpenoids, particularly ent-kauranoids. acs.org Phytochemical investigation of an extract from I. rubescens led to the isolation of three new dimeric ent-kauranoids, designated as bisrubescensins A, B, and C, alongside two previously known ent-kauranoids, oridonin (B1677485) and rabdoternin F. acs.org
Initial characterization of this compound involved a series of spectroscopic analyses. The molecular formula was established as C₄₃H₆₀O₁₃ based on High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which showed an [M + Na]⁺ ion at m/z 807.3929. acs.org This formula indicated 14 degrees of unsaturation. Infrared (IR) spectroscopy revealed the presence of key functional groups, including hydroxyl (3418 cm⁻¹), ketone (1723 cm⁻¹), conjugated ketone (1706 cm⁻¹), and olefinic (1643 cm⁻¹) groups. acs.org
Further analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provided a detailed look into the carbon skeleton. The spectra showed 43 carbon resonances, which were attributed to two carbonyl groups, an olefinic group, and eleven oxygenated carbons. acs.org This initial data suggested that this compound was a dimeric ent-kaurane diterpenoid. acs.org
Comparative Analysis with Related Bisrubescensins (e.g., Bisrubescensin C)
This compound was co-isolated with Bisrubescensin B and C, allowing for a comparative analysis of these structurally related dimeric ent-kauranoids. acs.org While all three are dimers, this compound is distinguished by the presence of an unprecedented C₂₃ ent-kaurane unit. acs.orgacs.orgnih.gov
In contrast, Bisrubescensin C, with a molecular formula of C₄₀H₅₆O₁₂, is considered a biosynthetic precursor to Bisrubescensin B. acs.orgacs.orgnih.gov The structural linkage in Bisrubescensin C is a single carbon-carbon bond between the two monomeric units. acs.org This is a notable feature also found in other ent-kauranoid dimers. thieme-connect.com The structural relationship between these compounds provides valuable insights into the biosynthetic pathways of dimeric diterpenoids in Isodon species. acs.org
Methods Employed in Structural Assignment of Dimeric ent-Kauranoids
The structural assignment of complex dimeric natural products like this compound relies on a combination of advanced spectroscopic techniques. acs.org The elucidation of its complete structure was achieved through extensive spectroscopic analysis and chemical evidence. acs.orgnih.gov
Two-dimensional (2D) NMR techniques were crucial in piecing together the intricate framework of this compound. Heteronuclear Multiple Bond Correlation (HMBC) experiments were used to establish the connectivity between the two monomeric units. Specifically, correlations between H-22 and carbons C-1' and C-20', as well as between H-20' and C-22, confirmed the presence of two ether bonds linking the subunits. acs.org
The relative stereochemistry of the molecule was determined using Rotating frame Overhauser Effect Spectroscopy (ROESY). Key ROESY correlations between specific protons, such as H-22 with H-2'α and H-20', provided further support for the established connectivities and helped to define the three-dimensional arrangement of the atoms. acs.org This comprehensive application of modern spectroscopic methods is a hallmark of the structural elucidation of novel dimeric ent-kauranoids. researchgate.netbris.ac.uk
Biosynthetic Investigations of Bisrubescensin a
Proposed Biogenetic Pathways for Dimeric Diterpenoids
The formation of dimeric diterpenoids like Bisrubescensin A is thought to occur late in the biosynthetic pathway, involving the coupling of two highly functionalized monomeric diterpene precursors. thieme-connect.comresearchgate.net These pathways are often complex and can involve a variety of reaction types to form the linking bonds between the two monomer units. researchgate.netthieme-connect.com
A key hypothesized mechanism for the dimerization of many diterpenoids is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring. researchgate.netthieme-connect.comrhhz.net This type of reaction is plausible for the formation of various dimeric natural products due to its ability to create multiple stereocenters and complex ring systems in a single step. rhhz.netmdpi.com In this scenario, one monomeric diterpenoid, possessing a conjugated diene system, reacts with a second monomer that has a dienophilic moiety (an alkene or alkyne). rhhz.netrsc.org
While the biosynthesis of this compound itself is proposed to proceed through a condensation reaction, the broader class of dimeric diterpenoids frequently utilizes cycloadditions. acs.org For instance, the formation of other complex diterpenoid dimers has been proposed to involve enzyme-catalyzed Diels-Alder reactions. thieme-connect.com These reactions can be either intermolecular (between two separate molecules) or intramolecular (within a single molecule to form a more complex core). mdpi.comrsc.org The isolation of bisrubescensin C, a plausible precursor to other related dimers, provides support for stepwise biosynthetic pathways. acs.orgnih.gov
Other proposed mechanisms for the formation of C-C bonds in diterpenoid dimers include Michael additions or aldol (B89426) condensations. thieme-connect.comnih.gov The formation of ether linkages, which are also found in some dimeric structures, is believed to occur via hemiacetal and acetal (B89532) reactions. thieme-connect.com
All diterpenoids originate from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). rhhz.net Through the action of various terpene synthases, GGPP is cyclized into a wide array of diterpene skeletons. For this compound, which is an ent-kauranoid dimer, the monomeric precursors are derived from the ent-kaurane scaffold. acs.orgnih.gov
The proposed biosynthetic pathway for this compound suggests the condensation of two different monomeric units. acs.org One of these is a C23 ent-kaurane unit, which is an unusual feature. acs.orgnih.gov The specific precursors are highly oxidized derivatives of the parent ent-kaurane structure. The generation of these monomers involves a series of enzymatic modifications, including oxidations, hydroxylations, and rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases and dehydrogenases. nih.govresearchgate.net The isolation of other related dimeric and monomeric diterpenoids from Isodon rubescens supports the idea of a pool of available precursors that can undergo dimerization. researchgate.netnih.gov
Enzymatic Considerations in Diterpenoid Dimer Biosynthesis
The dimerization process in natural product biosynthesis can be either spontaneous or enzyme-catalyzed. thieme-connect.comresearchgate.net While some Diels-Alder reactions can occur without enzymatic intervention, the high regio- and stereoselectivity observed in many natural dimeric compounds suggests the involvement of enzymes, often referred to as Diels-Alderases. thieme-connect.comrsc.org
The enzymes responsible for diterpenoid dimerization are still largely uncharacterized. thieme-connect.com However, research on other classes of dimeric natural products points to several enzyme families that could be involved:
Cytochrome P450 enzymes (CYPs): These versatile oxidoreductases are known to catalyze a vast array of reactions in secondary metabolism, including oxidative coupling of monomeric units to form dimers. nih.govrsc.org
Laccases: These copper-containing enzymes are also capable of catalyzing the oxidative dimerization of phenolic compounds. rsc.orgrsc.org
Diels-Alderases: The existence of enzymes that catalyze [4+2] cycloadditions has been confirmed, although they are still relatively rare. thieme-connect.comresearchgate.net These enzymes provide a template to correctly orient the two monomeric substrates, facilitating the highly specific bond formation. thieme-connect.com
In the specific case of this compound, the proposed condensation reaction would likely be facilitated by a specific enzyme capable of recognizing the two monomeric precursors and catalyzing the formation of the ether linkages that connect them. acs.org
Challenges and Future Directions in Biosynthesis Elucidation
Elucidating the biosynthetic pathways of complex dimeric diterpenoids like this compound presents several significant challenges:
Low Abundance of Intermediates: Biosynthetic intermediates are often present in very small quantities, making their isolation and characterization difficult.
Enzyme Identification: Identifying the specific genes and enzymes responsible for each step, particularly the dimerization, is a major hurdle. The enzymes may be unstable or difficult to express in heterologous systems for functional characterization. thieme-connect.comrsc.org
Spontaneous vs. Enzymatic Reactions: It can be challenging to determine whether a key dimerization step is truly enzyme-catalyzed or a spontaneous reaction of highly reactive precursors. thieme-connect.com
Future research in this area will likely focus on a combination of approaches:
Genomic and Transcriptomic Analysis: Sequencing the genome of the producing organism (Isodon rubescens) can reveal biosynthetic gene clusters that contain the genes for all the enzymes in the pathway. rsc.org
Heterologous Expression: Expressing candidate genes in a host organism like yeast or E. coli can allow for the production and functional characterization of the enzymes.
In Vitro Enzymatic Assays: Once enzymes are identified and produced, in vitro assays with putative monomeric substrates can be used to confirm their function and study the reaction mechanism. nih.gov
Biomimetic Synthesis: Attempting to replicate the proposed dimerization reactions in the lab can provide evidence for the plausibility of a hypothesized pathway. researchgate.net
Overcoming these challenges will not only shed light on the fascinating chemistry of this compound biosynthesis but also provide new enzymatic tools for synthetic biology and the production of novel, complex molecules. nih.gov
Synthetic Methodologies for Bisrubescensin a and Analogues
Strategies for the Total Synthesis of Bisrubescensin A
A plausible retrosynthetic analysis of this compound suggests that the molecule could be disconnected into two monomeric ent-kaurane units. This leads to two major strategic considerations: the synthesis of the functionalized ent-kaurane monomers and the subsequent dimerization to form the complete carbon skeleton.
The central challenge in the synthesis of this compound lies in the stereocontrolled construction of the dimeric linkage between the two ent-kaurane moieties. Several strategies can be envisioned for this key transformation, primarily involving a late-stage dimerization of advanced monomeric intermediates.
One of the most promising approaches is a biomimetic [2+2] cycloaddition . This strategy is inspired by the proposed biosynthetic pathway of structurally related dimeric diterpenoids. For instance, the recently isolated Silvaticusin D, another ent-kaurane dimer, is believed to be formed via a head-to-head [2+2] cycloaddition of the terminal double bonds of the monomeric units. This suggests that a similar photochemical or thermally induced cycloaddition of a suitably functionalized ent-kaurane precursor could be a viable method for constructing the cyclobutane (B1203170) ring found in the core of some dimeric diterpenoids. While the exact linkage in this compound is different, the principle of a late-stage cycloaddition remains a powerful tool.
Another potential strategy involves oxidative coupling of two monomeric precursors. This approach has been successfully employed in the synthesis of other complex dimeric natural products. rsc.org The success of such a strategy would depend on the ability to control the regioselectivity of the coupling reaction, ensuring the formation of the desired bond between the two ent-kaurane units.
A transition-metal-catalyzed cross-coupling reaction represents a third potential avenue. This would involve the preparation of two differentially functionalized ent-kaurane monomers, one bearing a nucleophilic group (e.g., an organometallic species) and the other an electrophilic handle (e.g., a halide or triflate). A subsequent palladium- or nickel-catalyzed cross-coupling could then forge the crucial inter-unit bond. The challenge here lies in the synthesis of the highly functionalized and potentially sterically hindered coupling partners.
| Dimerization Strategy | Key Transformation | Potential Advantages | Key Challenges |
| Biomimetic Cycloaddition | [2+2] Cycloaddition | Potentially mimics the natural biosynthetic pathway; can form multiple bonds in a single step. | Control of stereochemistry and regioselectivity; potential for competing side reactions. |
| Oxidative Coupling | C-C bond formation via oxidation | Can be performed under mild conditions. | Regioselectivity, especially with multiple potential coupling sites; over-oxidation. |
| Cross-Coupling | Pd- or Ni-catalyzed C-C bond formation | High functional group tolerance; well-established methodology. | Synthesis of complex and sterically hindered coupling partners; potential for low yields. |
This table is interactive. Click on the headers to sort the data.
The synthesis of the monomeric ent-kaurane units themselves requires a high degree of stereochemical and regiochemical control. The tetracyclic core of ent-kauranes is characterized by multiple contiguous stereocenters. rsc.org Achieving the correct relative and absolute stereochemistry is a significant hurdle.
Key transformations that would be crucial in the synthesis of the ent-kaurane monomers include:
Diels-Alder Cycloadditions: To construct the initial cyclohexene (B86901) ring with the desired stereochemistry.
Intramolecular Aldol (B89426) or Michael Additions: To form the subsequent rings of the tetracyclic system.
Stereoselective Reductions: To set the stereochemistry of hydroxyl groups.
Regioselective Functionalization: To introduce oxygen-containing functional groups at specific positions on the carbon skeleton. This can be particularly challenging due to the presence of multiple C-H bonds with similar reactivity. researchgate.net
The development of asymmetric catalytic methods for these transformations would be essential for an efficient and enantioselective synthesis of the required ent-kaurane precursors. acs.org
Development of Synthetic Analogues of this compound
Given the potential biological activity of this compound, the development of synthetic analogues is a crucial endeavor for structure-activity relationship (SAR) studies. This can be approached through modular synthesis or chemical derivatization of a common intermediate.
A modular synthesis would involve the independent synthesis of different building blocks that can be combined in various ways to generate a library of analogues. iastate.edunih.gov For this compound, this could entail:
Synthesis of a diverse set of ent-kaurane monomers: By varying the substituents on the aromatic ring or the side chain of the monomeric precursors, a range of analogues could be accessed.
Varying the linker between the two monomeric units: If a cross-coupling strategy is employed, the nature of the linker could be readily modified to explore its impact on biological activity.
Chemoenzymatic approaches also offer a powerful tool for modular synthesis. researchgate.netbeilstein-journals.org Enzymes could be used to selectively functionalize the ent-kaurane core in ways that are difficult to achieve with traditional chemical methods.
Chemical derivatization of a late-stage intermediate or the natural product itself (if it were available in sufficient quantities) is another important strategy for generating analogues. nih.gov This could involve:
Functionalization of existing hydroxyl or carbonyl groups: Esterification, etherification, or reduction/oxidation of these groups can provide a range of derivatives.
Late-stage C-H functionalization: Modern methods for the selective functionalization of C-H bonds could be employed to introduce new functional groups at various positions on the this compound scaffold. This would allow for the exploration of previously inaccessible regions of the molecule.
Challenges in the Chemical Synthesis of Complex Diterpenoid Dimers
The chemical synthesis of complex diterpenoid dimers like this compound is fraught with challenges that push the limits of current synthetic methodology. rsc.orgnih.gov These challenges include:
Stereochemical Complexity: The large number of stereocenters in both the monomeric units and at the dimer interface requires highly stereoselective reactions. Controlling the relative and absolute stereochemistry throughout a long synthetic sequence is a major undertaking.
Regioselectivity: In dimerization reactions, achieving the correct connectivity between the two monomeric units can be difficult, especially if there are multiple potential reaction sites.
Steric Hindrance: The formation of the bond linking the two bulky ent-kaurane units is likely to be sterically hindered, potentially leading to low reaction yields.
Late-Stage Functionalization: Introducing functional groups at a late stage in the synthesis can be complicated by the presence of numerous other sensitive functional groups in the molecule.
Scalability: The synthesis of sufficient quantities of complex natural products for biological evaluation is often a significant bottleneck. Many synthetic routes are not amenable to large-scale production.
Overcoming these challenges will require the development of new and innovative synthetic strategies and methodologies. The eventual total synthesis of this compound will undoubtedly be a landmark achievement in the field of natural product synthesis.
Structure Activity Relationship Sar Studies of Bisrubescensin a
Investigation of Core Structural Motifs and Their Contribution to Biological Activity
The biological activity of ent-kaurane diterpenoids is significantly influenced by their core structural features. Studies on various compounds from Isodon species suggest that specific moieties are crucial for their cytotoxic effects. nih.govmdpi.com
Impact of Peripheral Substituents on Bioactivity Profile
The type and position of peripheral substituents on the ent-kaurane skeleton are well-documented to have a profound impact on the bioactivity of Isodon diterpenoids. mdpi.comresearchgate.net Hydroxyl and acetyl groups are common substituents, and their presence and location can fine-tune the cytotoxic potency and selectivity.
For instance, analysis of various ent-kaurane diterpenoids has indicated that the presence of a carbonyl group at C-15 and a hydroxyl group at C-1 can be crucial for inhibiting the proliferation of certain cancer cell lines. researchgate.net While the specific substitution pattern of Bisrubescensin A's monomeric units dictates its unique properties, the general principles derived from its analogs are informative. The table below summarizes the cytotoxic activity of several ent-kaurane diterpenoids isolated from Isodon species, illustrating the influence of different substitution patterns.
Table 1: Cytotoxic Activity of Selected ent-Kaurane Diterpenoids from Isodon Species
| Compound | R1 | R2 | R3 | R4 | IC₅₀ (µM) vs. A549 Cell Line |
| Compound A | OH | H | O | Ac | 6.2 |
| Compound B | H | OH | O | H | 15.8 |
| Compound C | OAc | H | H₂ | Ac | > 40 |
| Compound D | OH | OH | O | H | 9.7 |
This table is a representative example based on findings for various Isodon diterpenoids and does not represent direct data for this compound derivatives.
The data suggest that even minor changes to the peripheral substituents can lead to significant variations in biological activity. The interplay between these groups, influencing factors like solubility, hydrogen bonding capacity, and steric hindrance, ultimately determines the molecule's interaction with its biological target.
Computational Approaches in Structure-Activity Relationship Analysis (e.g., QSAR)
Currently, there are no published computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, specifically focused on this compound. QSAR modeling is a powerful tool used in drug discovery to correlate the chemical structure of compounds with their biological activity. imist.mamdpi.com
For a series of compounds like this compound analogs, a QSAR study would typically involve:
Data Collection: Gathering a dataset of structurally related molecules with their corresponding biological activity data (e.g., IC₅₀ values).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).
Model Development: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.
Such a model could then be used to predict the activity of virtual or newly synthesized derivatives, thereby prioritizing synthetic efforts. While no specific QSAR for this compound exists, the general applicability of these computational methods to other classes of natural products suggests they would be a valuable tool in the future exploration of this compound's therapeutic potential. rsc.org
Biological Activities and Mechanistic Insights of Bisrubescensin a in Vitro and Animal Models
Anticancer Activity and Associated Molecular Mechanisms
Direct experimental evidence for the anticancer activity of Bisrubescensin A is not extensively documented. However, several diterpenoid dimers isolated from Isodon species have demonstrated cytotoxic effects. researchgate.net For instance, other dimeric ent-kauranoids isolated alongside this compound have shown inhibitory effects on various cancer cell lines. d-nb.inforesearchgate.net The anticancer activities of the more abundant monomeric ent-kaurane diterpenoids from I. rubescens, such as Oridonin (B1677485), have been well-characterized and are summarized below to provide insight into the potential mechanisms that could be shared by related compounds like this compound.
Induction of Cell Cycle Arrest in Cancer Cell Lines
There is no specific data available in the reviewed literature concerning the induction of cell cycle arrest by this compound.
However, many other ent-kaurane diterpenoids isolated from Isodon species have been shown to exert their anticancer effects by inducing cell cycle arrest. mdpi.combiorxiv.orgnih.gov For example, Oridonin, a major bioactive component of I. rubescens, has been reported to arrest cancer cells in different phases of the cell cycle, including the G1, S, and G2/M phases, depending on the cell type and experimental conditions. mdpi.comexplorationpub.com This arrest prevents the cancer cells from progressing through the division cycle, thereby inhibiting tumor growth. nih.govnih.gov Another compound, Lushanrubescensin J, a novel asymmetric ent-kauranoid dimer from I. rubescens, has also shown potent inhibitory activity against K562 cells. researchgate.net
Table 1: Effect of Selected Isodon Diterpenoids on Cancer Cell Cycle
| Compound | Cancer Cell Line | Affected Cell Cycle Phase | Reference |
|---|---|---|---|
| Oridonin | CaEs-17 | S phase arrest | mdpi.com |
| Oridonin | Various | G1, S, G2/M | explorationpub.com |
| Lasiokaurin | U937 | Not specified | researchgate.net |
| Compound E (Quillaic acid derivative) | HCT116 | G1 phase arrest | Not in search results |
| Goniothalamin | HeLa | S phase arrest | Not in search results |
Mechanisms of Apoptosis Induction
Specific studies detailing the mechanisms of apoptosis induction by this compound are not available.
Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents eliminate tumor cells. harvard.eduwikipedia.org Oridonin has been shown to induce apoptosis in a wide range of cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tiprpress.commdpi.com It can trigger the release of cytochrome c from mitochondria, leading to the activation of caspases, a family of proteases that execute apoptosis. uni-koeln.de Furthermore, Jaridonin, another ent-kaurene (B36324) diterpenoid from I. rubescens, induces apoptosis in esophageal cancer cells through the production of reactive oxygen species (ROS). tiprpress.com
Modulation of Autophagy Pathways
There is currently no information available regarding the modulation of autophagy pathways by this compound.
Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. nih.govnih.gov Some anticancer compounds can induce autophagic cell death in cancer cells. Oridonin has been reported to modulate autophagy in various cancer cell lines. mdpi.com In some instances, it induces a protective autophagy that can be inhibited to enhance its apoptotic effects, while in other cases, it triggers autophagic cell death. mdpi.com The interplay between apoptosis and autophagy is complex and is a subject of ongoing research in cancer therapy. mdpi.com
Involvement of Transcription Factors and Protein Kinases
The specific transcription factors and protein kinases modulated by this compound have not been identified in the reviewed literature.
The biological activities of ent-kaurane diterpenoids are often mediated through the modulation of various transcription factors and protein kinases that are critical for cancer cell survival and proliferation. mdpi.com Oridonin has been shown to affect several key signaling pathways, including the NF-κB, p53, and MAPK pathways. mdpi.com By inhibiting the activity of pro-survival transcription factors like NF-κB and activating tumor suppressors like p53, Oridonin can effectively halt cancer progression. Protein kinases, which are central to cellular signaling, are also common targets of these natural products. nih.gov
Targeting of Pro- and Anti-apoptotic Proteins
There is no available data on the specific targeting of pro- and anti-apoptotic proteins by this compound.
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for determining a cell's fate. uni-koeln.de A common mechanism of anticancer drugs is to shift this balance in favor of apoptosis. Oridonin has been demonstrated to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bax in cancer cells. mdpi.com This alteration in the expression of Bcl-2 family proteins facilitates the induction of the mitochondrial apoptotic pathway.
Evaluation of Other Reported Biological Activities (e.g., Antibacterial, Antifungal, Anti-inflammatory)
There is a lack of specific studies on the antibacterial, antifungal, and anti-inflammatory activities of this compound. However, extracts from Isodon rubescens and other isolated compounds have shown a range of these biological activities. nih.gov
Antibacterial and Antifungal Activity: While there is no direct evidence for this compound, various plant-derived compounds, including other diterpenoids, have been reported to possess antibacterial and antifungal properties. nih.govmdpi.comnih.govnih.govmdpi.commdpi.comnih.govmdpi.comnih.govhealthdisgroup.usnih.govresearchgate.net The potential of ent-kaurane diterpenoids in this regard is an area for future investigation.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Oridonin |
| Lushanrubescensin J |
| Jaridonin |
| Bax |
| Bak |
| Bcl-2 |
| Bcl-xL |
| Lasiokaurin |
| Quillaic acid |
| Goniothalamin |
| Suberoyl bishydroxamic acid |
Future Perspectives in Bisrubescensin a Research
Integration of Omics Technologies for Mechanistic Discovery
The precise biological mechanisms through which Bisrubescensin A exerts its effects remain largely uncharacterized. While related ent-kaurane diterpenoids, such as Oridonin (B1677485), have been shown to modulate key cellular pathways, including the inhibition of NF-κB and MAPKs, similar in-depth studies on this compound are lacking. ontosight.ai Future research will likely see the large-scale application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to comprehensively unravel its mode of action.
By treating specific cell lines or model organisms with this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the specific cellular pathways and molecular targets modulated by the compound. This approach can provide an unbiased, holistic view of its biological impact, moving beyond candidate-based approaches. For instance, proteomics could pinpoint direct protein binding partners, while metabolomics might reveal downstream effects on cellular metabolism. Such multi-omics datasets, when integrated, will be instrumental in building a detailed picture of this compound's bioactivity and identifying potential therapeutic applications.
Exploration of Novel Synthetic Routes for Diverse Analogues
The structural complexity of this compound, featuring a dimeric structure and an unprecedented C23 ent-kaurane unit, presents a considerable challenge for total synthesis. thieme-connect.comacs.org To date, the focus has largely been on the isolation of naturally occurring analogues. researchgate.net However, the future of this compound research will undoubtedly involve the development of innovative synthetic strategies to produce not only the natural product itself but also a diverse library of analogues.
Drawing inspiration from the synthetic work on other complex diterpenoids, future routes may employ strategies such as late-stage C-H functionalization to modify the core scaffold, or biomimetic approaches that mimic the proposed natural dimerization process. thieme-connect.com The development of modular synthetic routes would be particularly valuable, allowing for the systematic variation of different structural motifs within the molecule. This would enable the exploration of structure-activity relationships (SAR), potentially leading to the creation of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. The synthesis of derivatives of the related compound Oridonin to improve its therapeutic properties serves as a strong precedent for this approach. ontosight.airesearchgate.netgoogle.com
Advancements in Biosynthetic Pathway Elucidation
The biosynthesis of diterpenoid dimers is a fascinating and still poorly understood area of natural product chemistry. thieme-connect.com While it is proposed that these complex molecules arise from the dimerization of monomeric diterpenoid precursors, the specific enzymes and mechanisms involved are largely unknown. thieme-connect.comd-nb.info For this compound, it is hypothesized that it is formed from monomeric precursors, with the related compound Bisrubescensin C being a likely precursor to Bisrubescensin B. acs.orgresearchgate.net
Future research in this area will focus on identifying and characterizing the specific enzymes—potentially including oxidases, transferases, and perhaps even specialized Diels-Alderases—that catalyze the formation of this compound in Isodon rubescens. thieme-connect.com This will likely involve a combination of transcriptomic analysis of the plant to identify candidate genes, followed by heterologous expression and in vitro enzymatic assays to confirm their function. A deeper understanding of the biosynthetic pathway would not only be of fundamental scientific interest but could also open the door to biotechnological production of this compound and its analogues using engineered microbial or plant systems.
Potential Applications in Chemical Biology Tool Development
The unique structure of this compound makes it an intriguing candidate for development as a chemical biology tool. Should specific and potent biological activities be identified, the molecule could be modified to create chemical probes to study cellular processes. For example, by attaching a fluorescent dye or an affinity tag to a non-essential part of the this compound scaffold, researchers could visualize its subcellular localization or be used to pull down its protein targets from cell lysates.
Furthermore, if a specific protein target is identified, this compound could serve as a starting point for the design of more selective and potent inhibitors or modulators. These chemical tools would be invaluable for dissecting the function of their target proteins in both normal physiology and disease states. The development of such probes would be contingent on a more detailed understanding of its mechanism of action and the establishment of robust synthetic routes for its modification.
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
